6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one - 94459-46-8

6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Catalog Number: EVT-3158859
CAS Number: 94459-46-8
Molecular Formula: C10H14N4O
Molecular Weight: 206.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Conventional Reactions: HmtpO readily reacts with various metal salts under conventional conditions to yield diverse metal complexes []. The reaction parameters, such as temperature, solvent, and stoichiometry, influence the structure and dimensionality of the resulting complexes.
Molecular Structure Analysis
  • HmtpO: The molecule can exist in different tautomeric forms due to the presence of nitrogen atoms in the rings. Crystallographic studies have confirmed the presence of N-H···N and N-H···O hydrogen bonding interactions in the solid state, influencing the crystal packing and intermolecular interactions [, ].

  • HmtpO-Based Complexes: The coordination modes of HmtpO vary depending on the metal ion and reaction conditions. Characterization techniques like single-crystal X-ray diffraction are crucial for elucidating the exact binding modes, bond lengths, and angles within the complexes [, ].

Chemical Reactions Analysis
  • Complex Formation: HmtpO acts as a ligand, forming coordination complexes with various metal ions, including Cu(II), Co(II), Ru(II), Ru(III), Pt(II), Pt(IV), and lanthanides [, , , , , , ]. These reactions typically involve the displacement of labile ligands from the metal precursor by HmtpO.
  • Electrochemical Transformations: Studies on related triazolopyrimidine derivatives like Triazid have explored their electrochemical behavior. Understanding these redox processes is crucial for elucidating potential mechanisms of action and identifying possible metabolites [].
Mechanism of Action
  • Antiparasitic Activity: Research suggests that HmtpO-based complexes might exert their antiparasitic effects by interfering with the parasite's energy metabolism, particularly by affecting the NAD+/NADH balance []. Additionally, these complexes may induce degradation of organelle membranes, ultimately leading to parasite cell death [, ].

HmtpO-Based Complexes:

  • Lipophilicity, a key factor influencing cellular uptake and biological activity, can be modulated by altering the metal ion and substituents on the HmtpO ligand [].
Applications
  • Antiparasitic Agents: HmtpO-based metal complexes exhibit promising in vitro activity against Leishmania spp. and T. cruzi, suggesting their potential for development as antiparasitic drugs [, , ]. These compounds could offer an alternative to existing treatments, especially considering the emergence of drug resistance.

  • Potential Anticancer Agents: While not directly studied for HmtpO complexes, the related compound, UP 269-6, a triazolopyrimidine derivative, exhibits antihypertensive activity and has undergone extensive pharmacological and clinical development [, ]. This finding suggests that exploring the anticancer potential of HmtpO-based complexes could be a promising avenue.

5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO)

    Compound Description: HmtpO serves as a versatile multidentate ligand in the synthesis of various metal complexes, including those with Cu(II) and Co(II) . These complexes demonstrate antileishmanial activity against Leishmania infantum and Leishmania braziliensis with comparable efficacy to the reference drug, glucantime . Notably, the HmtpO ligand exhibits distinct coordination modes in these complexes, influencing their structural diversity and biological activity.

5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine Monohydrate (Triazide®)

    Compound Description: Triazide® is an antiviral drug developed for its promising activity against influenza . Its electrochemical behavior has been extensively studied, revealing a complex reduction process influenced by factors like pH and solvent . The reduction pathway involves the formation of radical intermediates and ultimately leads to the 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine derivative.

4-((2-hydroxyethoxy)methyl)-5-methyl-2-methylmercapto-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

    Compound Description: This compound shows antiviral activity, specifically against the West Nile Fever agent .

2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

    Compound Description: This compound is characterized by its hydrogen bonding capabilities, forming dimers and extending into a three-dimensional network in its crystal structure .

5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

    Compound Description: This compound exhibits polarization in its molecular-electronic structure and forms simple C(6) chains through hydrogen bonding in its crystal structure .

    7-(substituted phenyl)-2-substituted-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives

      Compound Description: This series of 18 compounds were synthesized and evaluated for anti-HIV-1 and anti-HSV-1 activities . Notably, compounds 22, 23, and 24 exhibited complete inhibition of HIV-1 proliferation at low micromolar concentrations. Additionally, compound 19, 7-phenyl-2-(n-pentyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one, demonstrated significant activity against HSV-1.

    2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines

      Compound Description: This group of compounds, incorporating morpholine, piperidine, or piperazine moieties at the 2-position, were synthesized and investigated for their antihypertensive properties . Among them, compounds 7, 11, and 25 displayed promising in vitro and in vivo antihypertensive activity. Notably, compound 25, ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylate, exhibits structural similarities to prazosin, a known antihypertensive agent.

    6-Cyano-1,2,4-triazolo-[4,3-a]pyrimidin-5- and 7-ones

      Compound Description: This class of compounds was subjected to Dimroth rearrangement reactions, leading to the formation of triazolo[1,5-a]pyrimidinone derivatives . The study explored the influence of the cyano group on the rearrangement process, revealing a novel pathway in the presence of 10% ethanolic KOH. In this pathway, compound 8a yielded 7-imino-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (22).

      Compound Description: This compound underwent a thermal rearrangement, yielding five distinct products, including out-of-ring Claisen rearrangement products .

    7-aryl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones

      Compound Description: This series of compounds, featuring aryl substituents at the 7-position, were synthesized through the reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates .

    6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine

      Compound Description: These compounds serve as valuable precursors for synthesizing triazolo[4,3-a]pyrimidines . The crystal structure of a representative compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, has been determined, providing structural insights. Reduction of this compound leads to the formation of a pair of diastereomers, (1R)-1-((5S,6R,7R)-(1-(hydroxymethyl)-7-methyl-1,5-diphenyl-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethan-1-ol.

    Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

      Compound Description: These compounds, characterized by a fused furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine ring system, were synthesized from 5,6-di-(2-furyl)-3H,4H-4-imino-2-methylfuro[2,3-d]pyrimidin-3-amine (9) through reactions with various reagents like carbon disulfide, cyanogen bromide, ethyl cyanoacetate, diethyl oxalate, and triethyl orthoformate .

    Pyrazino[2′,3′:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]-pyrimidin-5(4H)-ones

      Compound Description: These polycyclic compounds were synthesized from methyl 7-azidothieno[2,3-b]pyrazine-6-carboxylate in a one-pot procedure, highlighting a concise and efficient route to access this complex heterocyclic framework .

      Compound Description: UP 269-6 is a potent, orally active angiotensin II receptor antagonist that specifically targets the AT1 receptor subtype . This compound displays a high affinity for rat adrenal AII receptors (Ki AT1 = 24 nM) and exhibits marked selectivity over the AT2 receptor subtype (Ki AT2 = 79,200 nM).

    5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

      Compound Description: This compound is mentioned in the context of enhancing the sterilization effect of ethaboxam, a fungicide .

    3-methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

      Compound Description: Cl 218,872 is a known GABAA receptor ligand .

    Properties

    CAS Number

    94459-46-8

    Product Name

    6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

    IUPAC Name

    6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

    Molecular Formula

    C10H14N4O

    Molecular Weight

    206.24 g/mol

    InChI

    InChI=1S/C10H14N4O/c1-3-4-5-8-7(2)13-10-11-6-12-14(10)9(8)15/h6H,3-5H2,1-2H3,(H,11,12,13)

    InChI Key

    FPELJAWVDAAZKA-UHFFFAOYSA-N

    SMILES

    CCCCC1=C(N=C2N=CNN2C1=O)C

    Canonical SMILES

    CCCCC1=C(N=C2N=CNN2C1=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.